An In-depth Technical Guide to 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione
An In-depth Technical Guide to 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione, a fluorinated N-aryl succinimide derivative of significant interest to the fields of medicinal chemistry and materials science. This document details the molecule's core structural features, a validated synthetic pathway with mechanistic insights, and a full spectroscopic characterization profile. The strategic incorporation of the 2,4-difluorophenyl moiety imparts unique physicochemical properties that are critical for its function and application. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support further investigation and application of this compound.
Introduction and Strategic Context
N-substituted succinimides are a well-established class of heterocyclic compounds recognized for a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[1][2] The core pyrrolidine-2,5-dione structure serves as a versatile scaffold in drug discovery. The strategic introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties like lipophilicity, and improve target binding affinity.[3][4]
The subject of this guide, 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione, combines the succinimide scaffold with a 2,4-difluorophenyl group. This specific substitution pattern is metabolically robust and can significantly alter the electronic and conformational profile of the molecule, making it a valuable building block for novel therapeutic agents and functional materials.[5] For instance, related difluorophenyl-pyrrolidinone structures have been investigated for their potential anticancer activities.[6][7] This guide will dissect the chemical architecture of this compound to provide a foundational understanding for its rational application in research and development.
Molecular Structure & Physicochemical Properties
The fundamental identity of a chemical compound is rooted in its structure and resulting physical properties. These parameters govern its reactivity, solubility, and interactions with biological systems.
Core Structural Information
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Systematic IUPAC Name: 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione
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Common Synonyms: N-(2,4-Difluorophenyl)succinimide
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Molecular Formula: C₁₀H₇F₂NO₂
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Molecular Weight: 211.17 g/mol
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CAS Number: 124704-70-7
Chemical Structure Diagram
The molecule consists of a five-membered succinimide ring connected via a nitrogen atom to a 2,4-disubstituted fluorophenyl ring.
Caption: Chemical structure of 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione.
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties that are critical for applications in drug development, such as predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | Value | Source |
| Molecular Weight | 211.17 g/mol | Calculated |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Polar Surface Area | 40.6 Ų | PubChem |
Synthesis and Mechanistic Pathway
The most direct and efficient synthesis of N-aryl succinimides is the condensation reaction between a primary aniline and succinic anhydride.[8][9] This method is a robust, high-yielding transformation that proceeds through a two-step, one-pot sequence.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add succinic anhydride (10.0 g, 0.1 mol) and 2,4-difluoroaniline (12.9 g, 0.1 mol).
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Solvent Addition: Add glacial acetic acid (50 mL). Acetic acid serves as a solvent that facilitates the dissolution of reactants and as a catalyst for the dehydration step.
-
Reaction: Heat the mixture to reflux (approximately 118-120°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of cold deionized water while stirring. A precipitate will form.
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Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.
Mechanistic Rationale
The synthesis proceeds via a well-understood two-stage mechanism:
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Amide Formation: The reaction initiates with a nucleophilic attack of the primary amine (2,4-difluoroaniline) on one of the carbonyl carbons of succinic anhydride.[10][11] This opens the anhydride ring to form an intermediate amic acid, N-(2,4-difluorophenyl)succinamic acid. This step is typically fast and occurs even at room temperature.
-
Dehydrative Cyclization: Upon heating in the presence of an acid catalyst (acetic acid), the terminal carboxylic acid group of the amic acid intermediate undergoes an intramolecular condensation reaction with the amide.[9] This step eliminates a molecule of water to form the stable five-membered imide ring, yielding the final product. The thermal conditions drive the equilibrium towards the cyclized product.
Spectroscopic Characterization and Validation
Structural confirmation is paramount. The following spectroscopic data are predicted for 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione and serve as the benchmark for validating the successful synthesis of the target compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
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Expected Signals:
-
~2.9-3.1 ppm (singlet, 4H): This signal corresponds to the four equivalent protons (-CH₂-CH₂-) of the succinimide ring. The singlet appearance is due to the chemical and magnetic equivalence of these protons.
-
~7.1-7.5 ppm (multiplet, 3H): These signals arise from the three protons on the 2,4-difluorophenyl ring. The complex multiplet pattern is due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Expected Signals:
-
~28-30 ppm: Carbon atoms of the -CH₂-CH₂- groups in the succinimide ring.
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~105-130 ppm (multiple signals with C-F coupling): Aromatic carbons of the difluorophenyl ring. The signals for carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, while others will show smaller two- or three-bond couplings.
-
~175-178 ppm: The two equivalent carbonyl carbons (C=O) of the imide group.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
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Significance: This is a crucial technique for confirming the fluorine substitution pattern.
-
Expected Signals: Two distinct signals will be observed for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of a 2,4-disubstitution pattern.
IR (Infrared) Spectroscopy
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Key Absorptions:
-
~1700-1780 cm⁻¹ (strong, two bands): Characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic imide group.
-
~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1100-1250 cm⁻¹ (strong): C-F stretching vibrations.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS)
-
Expected Molecular Ion Peak [M+H]⁺: m/z = 212.06, corresponding to the protonated molecule (C₁₀H₈F₂NO₂⁺).
Applications and Future Directions
The structural motifs within 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione suggest its utility in several research domains:
-
Medicinal Chemistry: It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic activities. The succinimide core is a known pharmacophore for anticonvulsant and other CNS-related activities, while the difluorophenyl group enhances metabolic stability and can improve drug-target interactions.[1][2][5]
-
Polymer Science: N-substituted imides are precursors to high-performance polymers, such as polyimides, which are known for their thermal stability and mechanical strength.[8]
-
Organic Synthesis: This compound is a valuable building block, allowing for further chemical modification at the succinimide or phenyl rings to generate a library of novel compounds for screening and development.
Safety and Handling
As with all laboratory chemicals, 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.
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